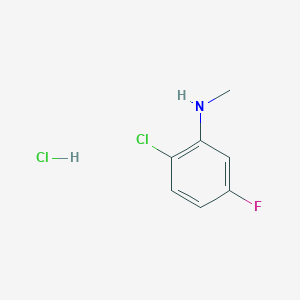

2-Chloro-5-fluoro-N-methylaniline hydrochloride

Description

Properties

IUPAC Name |

2-chloro-5-fluoro-N-methylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN.ClH/c1-10-7-4-5(9)2-3-6(7)8;/h2-4,10H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVZZJRWBPHYOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)F)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2155852-25-6 | |

| Record name | 2-chloro-5-fluoro-N-methylaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-Chloro-5-fluoro-N-methylaniline hydrochloride typically involves several steps. One common method includes the following steps:

Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Reduction: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam and hydrochloric acid.

Nitration: The aromatic ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid.

Amination: The nitro group is reduced to an amine using a reducing agent such as iron and hydrochloric acid.

Chemical Reactions Analysis

2-Chloro-5-fluoro-N-methylaniline hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique halogen substitutions allow for various chemical reactions, such as substitution and coupling reactions.

- Reactivity : It can undergo substitution reactions where chlorine and fluorine can be replaced with other functional groups. Additionally, it participates in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.

| Reaction Type | Example Reagents | Outcome |

|---|---|---|

| Substitution | Sodium methoxide | Formation of substituted anilines |

| Coupling | Aryl bromides | Biaryl compounds |

| Oxidation | Potassium permanganate | Oxidized derivatives |

Biology

- Enzyme Inhibition Studies : Research indicates that 2-chloro-5-fluoro-N-methylaniline hydrochloride exhibits significant inhibitory effects on enzymes such as protein arginine methyltransferase 5 (PRMT5), which is implicated in cancer biology.

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties against various pathogens, suggesting potential applications in developing antimicrobial agents.

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Inhibits PRMT5 activity in cancer cells |

| Antimicrobial Activity | Effective against Echerichia coli and Staphylococcus aureus |

Medicine

- Drug Development : The compound is under investigation for its potential use in drug development, particularly for designing new pharmaceuticals targeting specific biological pathways.

- Cytotoxicity : Preliminary studies have shown moderate cytotoxic effects against cancer cell lines such as HL-60 and A549, indicating its potential role in cancer therapeutics.

Case Study 1: Enzyme Inhibition

A recent investigation highlighted the compound's ability to selectively inhibit PRMT5 activity in cancer cells with MTAP deletions. This specificity suggests a potential therapeutic window for targeted cancer treatments.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antibacterial properties of halogenated anilines, including this compound. The results indicated significant growth inhibition against Lactobacillus casei, emphasizing the influence of structural modifications on antimicrobial efficacy.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-N-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Chloro-5-fluoro-N-methylaniline hydrochloride can be compared with other similar compounds, such as:

2-Chloro-5-methylaniline: This compound lacks the fluorine atom and has different chemical and physical properties.

2-Fluoro-4-methylaniline: This compound has a different substitution pattern on the aromatic ring, leading to variations in reactivity and applications.

N-Methyl-3-chloroaniline: This compound has a different substitution pattern and lacks the fluorine atom, resulting in different chemical behavior.

Biological Activity

2-Chloro-5-fluoro-N-methylaniline hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, along with case studies and data tables to provide a comprehensive overview.

The compound's molecular formula is with a molecular weight of approximately 165.59 g/mol. Its structure features a chloro and a fluoro substituent on the aromatic ring, which significantly influence its biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It has been shown to inhibit specific enzyme pathways, which can lead to altered cellular functions. The exact molecular targets may vary depending on the context of use, but it generally exhibits properties that make it valuable in drug development and biochemical research .

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (SK-MEL-2) cell lines .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Chloro-5-fluoro-N-methylaniline | MCF-7 | 15.63 | |

| Analog A | MDA-MB-231 | 12.34 | |

| Analog B | SK-MEL-2 | 10.25 |

Enzyme Inhibition

The compound has also been investigated for its role in enzyme inhibition. Studies highlight its potential as an inhibitor of carbonic anhydrases (CAs), which are key targets in cancer therapy. The compound showed selective inhibition at nanomolar concentrations, indicating a promising therapeutic profile .

Study on Antibacterial Activity

In a study focusing on antibacterial properties, derivatives of the compound were screened against various bacterial strains. The results indicated moderate antibacterial activity, suggesting potential applications in treating infections caused by resistant bacterial strains .

In Vivo Studies

In vivo studies have demonstrated that compounds structurally related to this compound exhibit favorable pharmacokinetic profiles and therapeutic efficacy in animal models of cancer. These findings support further development towards clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.